
5-(3-Azidopropylamino)-5-oxopentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-Azidopropylamino)-5-oxopentanoic acid is a compound that has garnered interest in various scientific fields due to its unique chemical structure and reactivity. This compound contains an azide group, which is known for its versatility in click chemistry, making it a valuable building block in synthetic chemistry and bioconjugation applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Azidopropylamino)-5-oxopentanoic acid typically involves the reaction of 3-azidopropylamine with a suitable carbonyl compound. One common method is the reaction of 3-azidopropylamine with a carbonylimidazole derivative, followed by hydrolysis to yield the desired product . The reaction conditions often involve mild temperatures and the use of solvents such as dichloromethane or ethanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This can include the use of continuous flow reactors and automated synthesis equipment to ensure consistent product quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
5-(3-Azidopropylamino)-5-oxopentanoic acid undergoes various chemical reactions, including:
Oxidation: The azide group can be oxidized to form nitro compounds.
Reduction: The azide group can be reduced to form amines.
Substitution: The azide group can participate in nucleophilic substitution reactions, particularly in click chemistry applications.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Copper(I) catalysts are often used in azide-alkyne cycloaddition reactions (click chemistry).
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Triazole derivatives in click chemistry reactions.
Applications De Recherche Scientifique
5-(3-Azidopropylamino)-5-oxopentanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules and polymers.
Biology: Employed in bioconjugation techniques to label biomolecules with fluorescent tags or other probes.
Medicine: Investigated for its potential in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the development of advanced materials, such as responsive polymers and coatings.
Mécanisme D'action
The mechanism of action of 5-(3-Azidopropylamino)-5-oxopentanoic acid primarily involves its reactivity with other molecules through its azide group. The azide group can undergo cycloaddition reactions with alkynes to form stable triazole rings, a process widely used in click chemistry. This reactivity allows the compound to be used in various applications, including the modification of biomolecules and the synthesis of complex molecular architectures .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Azidopropylamine: Similar in structure but lacks the carbonyl group.
(3-Aminopropyl)triethoxysilane: Contains an amine group and is used in surface functionalization.
α-(3-Azidopropyl)-β-oxo-benzenepropanoic acid ethyl ester: Similar azide functionality but with different substituents.
Uniqueness
5-(3-Azidopropylamino)-5-oxopentanoic acid is unique due to its combination of an azide group and a carbonyl group, which provides it with versatile reactivity and makes it suitable for a wide range of applications in synthetic chemistry, bioconjugation, and materials science.
Propriétés
Numéro CAS |
510758-33-5 |
|---|---|
Formule moléculaire |
C8H14N4O3 |
Poids moléculaire |
214.22 g/mol |
Nom IUPAC |
5-(3-azidopropylamino)-5-oxopentanoic acid |
InChI |
InChI=1S/C8H14N4O3/c9-12-11-6-2-5-10-7(13)3-1-4-8(14)15/h1-6H2,(H,10,13)(H,14,15) |
Clé InChI |
UPZALMCPRFZBAD-UHFFFAOYSA-N |
SMILES canonique |
C(CC(=O)NCCCN=[N+]=[N-])CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


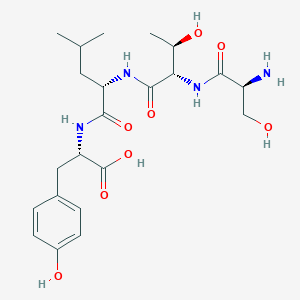
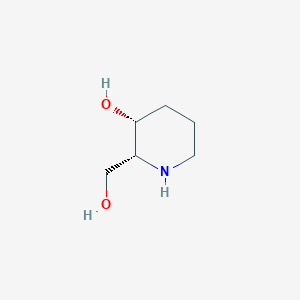
![1-Ethenyl-2-[6-(1-ethenylbenzimidazol-2-yl)sulfanylhexylsulfanyl]benzimidazole](/img/structure/B14246742.png)
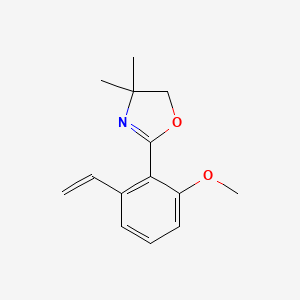
methanone](/img/structure/B14246750.png)
![N-[(3,4-Dimethoxyphenyl)methyl]glycyl-L-alanyl-L-phenylalaninamide](/img/structure/B14246765.png)
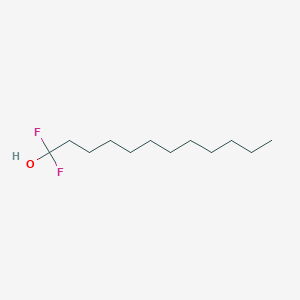
![2-[(2S,3S)-2-[4-(Benzyloxy)phenyl]-1-(4-fluorophenyl)-4-oxoazetidin-3-yl]-2-hydroxyethyl 4-methylbenzene-1-sulfonate](/img/structure/B14246789.png)
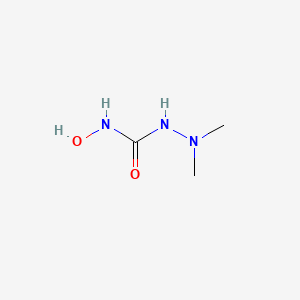
![1,2-Propanediamine, 2-methyl-N1-[4-(trifluoromethyl)-2-pyridinyl]-](/img/structure/B14246806.png)
![4-[4-(Benzyloxy)phenoxy]-6,7-dimethoxyquinoline](/img/structure/B14246816.png)
![6-[(4S)-4-(Hydroxymethyl)-1,3-thiazolidin-2-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14246819.png)


